molecular formula C17H16N6S B5918112 1-[N-(4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea

1-[N-(4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea

Cat. No.: B5918112
M. Wt: 336.4 g/mol
InChI Key: SVFKGMASQXKQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[N-(4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a quinazoline ring substituted with a methyl group at the 4-position and a phenyl group attached to the thiourea moiety

Preparation Methods

The synthesis of 1-[N-(4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea typically involves the reaction of 4-methylquinazoline-2-amine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-methylquinazoline-2-amine+phenyl isothiocyanateThis compound\text{4-methylquinazoline-2-amine} + \text{phenyl isothiocyanate} \rightarrow \text{this compound} 4-methylquinazoline-2-amine+phenyl isothiocyanate→this compound

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[N-(4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[N-(4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential anticancer activity.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes involving thiourea derivatives and their interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-[N-(4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by inhibiting key enzymes or signaling pathways involved in cancer cell proliferation. The quinazoline ring and thiourea moiety play crucial roles in binding to the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

1-[N-(4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1E)-1-[amino-[(4-methylquinazolin-2-yl)amino]methylidene]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6S/c1-11-13-9-5-6-10-14(13)21-16(19-11)22-15(18)23-17(24)20-12-7-3-2-4-8-12/h2-10H,1H3,(H4,18,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFKGMASQXKQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC(=NC(=S)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)N/C(=N/C(=S)NC3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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